molecular formula C₂₂H₂₆N₂O₄ B032599 Carbobenzoxy-valinyl-phenylalaninal CAS No. 88191-84-8

Carbobenzoxy-valinyl-phenylalaninal

Cat. No. B032599
CAS RN: 88191-84-8
M. Wt: 382.5 g/mol
InChI Key: NGBKFLTYGSREKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbobenzoxy-valinyl-phenylalaninal, also known as MDL-28170, is an effective, selective, cysteine Protease (calpain) inhibitor with membrane permeability . It can rapidly cross the blood-brain barrier after systemic administration .


Chemical Reactions Analysis

Carbobenzoxy-valinyl-phenylalaninal has been shown to reduce dibucaine-induced ROS production, and inhibit ROS generations induced by A23187 and thrombin .

Scientific Research Applications

Neurodegenerative Diseases

Calpain Inhibitor III has been identified as a potential therapeutic modulator in neurodegenerative diseases. It targets calpains, which are cysteine proteases activated in brain disorders and play a significant role in the pathophysiology of neurodegeneration. The inhibition of calpain activation is considered a promising approach to prevent calpain-mediated apoptosis in neurons .

Cardiac Hypertrophy

In the context of myocardial hypertrophy, Calpain Inhibitor III is seen as a potential therapeutic target. Calpains contribute to the regulation of the hypertrophic process, and their long-term inhibition is being explored as a pharmacological strategy to treat pathological cardiac hypertrophy .

Blood-Brain Barrier Penetration

MDL-28170 is known to cross the blood-brain barrier, which allows it to inhibit brain cysteine protease activity effectively. This characteristic has led to its use in neuroprotective studies for various rodent neurotrauma models, including spinal cord injury and cerebral ischemia .

Immune System Modulation

Research has shown that limiting calpain activity can affect immune cell functions post-myocardial infarction, which may influence scar healing processes. This suggests a role for Calpain Inhibitor III in modulating immune responses during inflammation and healing .

Neurite Outgrowth

Calpain Inhibitor III has been reported to block certain inducers that suppress neurite outgrowth in isolated hippocampal pyramidal neurons. This indicates its potential application in promoting neuronal growth and recovery .

Pain Management

The compound has been studied for its effects on reducing capsaicin-mediated cell death in cultured dorsal root ganglion, which is related to pain sensation. This suggests a possible application in pain management therapies .

properties

IUPAC Name

benzyl N-[(2S)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16(2)20(24-22(27)28-15-18-11-7-4-8-12-18)21(26)23-19(14-25)13-17-9-5-3-6-10-17/h3-12,14,16,19-20H,13,15H2,1-2H3,(H,23,26)(H,24,27)/t19?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGBKFLTYGSREKK-ANYOKISRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(2s)-3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]carbamate

CAS RN

88191-84-8
Record name Phenylmethyl N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88191-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1S)-1-[[(1-formyl-2-phenylethyl)amino]carbonyl]-2-methylpropyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 2
Reactant of Route 2
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 3
Reactant of Route 3
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 4
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 5
Carbobenzoxy-valinyl-phenylalaninal
Reactant of Route 6
Carbobenzoxy-valinyl-phenylalaninal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.